6-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
6-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of bromine, furan, pyrazole, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrazole-containing molecules. Examples are:
- 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
- Various furan derivatives with antimicrobial activity
Uniqueness
What sets 6-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and synthetic utility. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C18H14BrN3O3 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
6-bromo-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-14-5-4-12(19)9-15(14)25-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
ALVRRBXGJHBVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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